

A Comprehensive Technical Guide to the Physical Properties of Trisodium Phosphate Dodecahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisodium phosphate dodecahydrate*

Cat. No.: *B154261*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **trisodium phosphate dodecahydrate** (TSP dodecahydrate). The information is curated for professionals in research and development who require precise and reliable data for formulation, analytical development, and quality control. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes a logical workflow for a common laboratory application.

Core Physical and Chemical Properties

Trisodium phosphate dodecahydrate is a crystalline hydrated salt of phosphoric acid and sodium hydroxide.^{[1][2][3]} It is widely utilized in various industrial and pharmaceutical applications as a cleaning agent, buffering agent, emulsifier, and sequestrant.^{[2][4][5][6][7]} In pharmaceutical formulations, it primarily functions as a pH regulator and buffering agent.^[4]

General Characteristics

Property	Value
Chemical Formula	$\text{Na}_3\text{PO}_4 \cdot 12\text{H}_2\text{O}$ [1][2][8][9]
Molecular Weight	380.12 g/mol [1][3][5][6][8][10][11]
CAS Number	10101-89-0 [1][4][8][9][12][13]
Appearance	White, colorless, odorless crystalline powder or granules. [1][2][3][6][7][8][11][14]
Hygroscopicity	Hygroscopic, absorbs moisture from the air. [1]

Physicochemical Data

Property	Value
Melting Point	73.4 - 75 °C (decomposes, with elimination of water of crystallization) [1][3][8][9][12][13][14][15][16][17]
Density	1.62 g/cm³ [1][3][5][9][10][12][13][14][15][16][17]
Bulk Density	950 kg/m³ [15][16][17]
Solubility in Water	Highly soluble. 285 g/L at 20 °C [15][16][17][18]; 14.5 g/100 mL at 25°C. [1]
Solubility in other solvents	Insoluble in ethanol and carbon disulfide. [1][9][11][13][14][18]
pH of Aqueous Solution	Strongly alkaline. Approximately 12 for a 1% solution (10 g/L) at 20 °C. [1][2][3][5][13][15][16][17]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **trisodium phosphate dodecahydrate**. These protocols are based on standard laboratory practices and pharmacopeial guidelines.

Determination of Melting Point (Capillary Method)

The melting point of **trisodium phosphate dodecahydrate**, which is more accurately a decomposition temperature involving the loss of water of crystallization, can be determined using the capillary melting point method.

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
- Glass capillary tubes, sealed at one end.
- Mortar and pestle.

Procedure:

- Sample Preparation: A small sample of **trisodium phosphate dodecahydrate** is finely powdered using a mortar and pestle. The fine powder is then packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The temperature of the block is raised at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the substance begins to collapse and liquefy due to the elimination of water is recorded as the melting point.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Determination of Density (Water Displacement Method)

The density of the crystalline solid can be determined using the principle of water displacement.

Apparatus:

- Analytical balance.
- Graduated cylinder (e.g., 25 mL or 50 mL).
- A solid sample of **trisodium phosphate dodecahydrate**.
- Deionized water.

Procedure:

- Mass Measurement: A known mass of **trisodium phosphate dodecahydrate** crystals is accurately weighed using an analytical balance.
- Initial Volume Measurement: A known volume of deionized water is added to the graduated cylinder, and the initial volume (V_1) is recorded.
- Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
- Final Volume Measurement: The new volume (V_2) of the water with the submerged solid is recorded.
- Calculation: The volume of the solid is the difference between the final and initial volumes ($V = V_2 - V_1$). The density (ρ) is then calculated using the formula: $\rho = \text{mass} / V$.[\[3\]](#)[\[18\]](#)[\[19\]](#)

Determination of Solubility in Water

The solubility of **trisodium phosphate dodecahydrate** in water can be determined by preparing a saturated solution at a specific temperature.

Apparatus:

- Constant temperature water bath or shaker.
- Erlenmeyer flasks with stoppers.
- Analytical balance.
- Filtration apparatus (e.g., syringe filter or vacuum filtration).

- Evaporating dish.
- Oven.

Procedure:

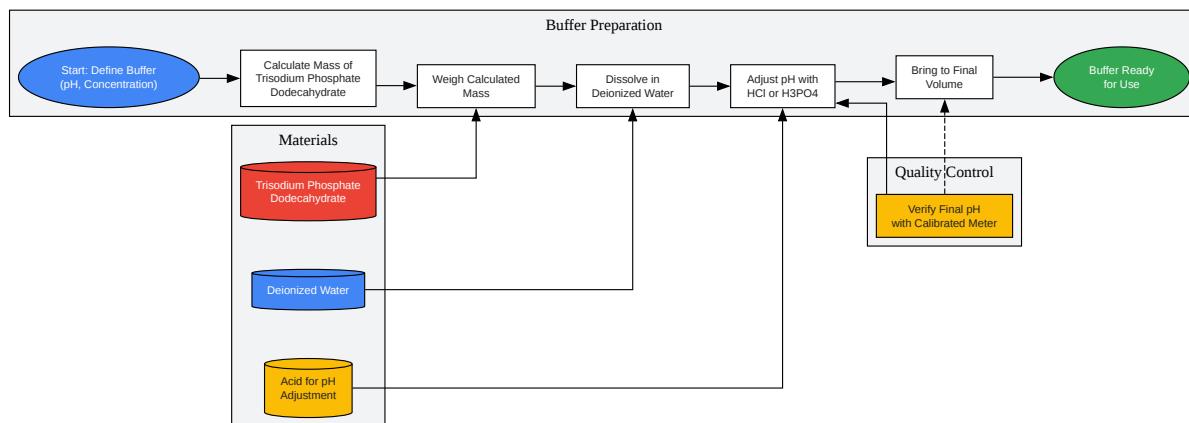
- Saturation: An excess amount of **trisodium phosphate dodecahydrate** is added to a known volume of deionized water in an Erlenmeyer flask.
- Equilibration: The flask is sealed and placed in a constant temperature water bath (e.g., 20 °C) and agitated for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
- Filtration: A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
- Analysis: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.
- Evaporation: The water is evaporated from the dish by gentle heating in an oven until a constant weight of the dry solid is achieved.
- Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish from the final weight. The solubility is then expressed as grams of solute per 100 mL or per liter of water.^[5]

Determination of pH of an Aqueous Solution

The pH of a **trisodium phosphate dodecahydrate** solution is a measure of its alkalinity and is determined using a calibrated pH meter.

Apparatus:

- pH meter with a glass electrode.
- Standard buffer solutions (e.g., pH 7, 10, and 12).
- Beakers.


- Analytical balance.
- Volumetric flask.

Procedure:

- Solution Preparation: A 1% (w/v) solution of **trisodium phosphate dodecahydrate** is prepared by dissolving 1.0 g of the substance in deionized water and making the volume up to 100 mL in a volumetric flask.
- pH Meter Calibration: The pH meter is calibrated according to the manufacturer's instructions using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the sample (e.g., pH 10 and 12).[4][9][12]
- Measurement: The calibrated electrode is rinsed with deionized water, gently blotted dry, and then immersed in the prepared 1% solution of **trisodium phosphate dodecahydrate**. The solution is gently stirred.
- Reading: The pH reading is allowed to stabilize before the value is recorded. The temperature of the solution should also be recorded as pH is temperature-dependent.[8][13]

Logical Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the preparation of a phosphate buffer solution using **trisodium phosphate dodecahydrate**, a common application in biological and chemical research.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. testinglab.com [testinglab.com]
- 2. Density - Wikipedia [en.wikipedia.org]
- 3. wjec.co.uk [wjec.co.uk]

- 4. pH measurement methods or pH meter [mitreh.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. old.pharmi.uz [old.pharmi.uz]
- 7. annexechem.com [annexechem.com]
- 8. old.iupac.org [old.iupac.org]
- 9. web.colby.edu [web.colby.edu]
- 10. tri-Sodium phosphate dodecahydrate for analysis EMSURE®,Reag. Ph Eur | 10101-89-0 [sigmaaldrich.com]
- 11. Trisodium phosphate dodecahydrate [chembk.com]
- 12. horiba.com [horiba.com]
- 13. pH - Wikipedia [en.wikipedia.org]
- 14. tri-Sodium phosphate dodecahydrate [himedialabs.com]
- 15. scribd.com [scribd.com]
- 16. fao.org [fao.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 19. kbcc.cuny.edu [kbcc.cuny.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Trisodium Phosphate Dodecahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154261#physical-properties-of-trisodium-phosphate-dodecahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com